tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate
Description
tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and a tert-butyl carbamate-protected amino group at the 4-position. The pyrazole ring provides a rigid planar structure, while the cyclopentyl moiety introduces steric bulk and conformational flexibility. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amino functionality, enhancing solubility and stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, where the pyrazole scaffold is a common pharmacophore .
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-1-cyclopentylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-11-10(14)8-17(16-11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,15,16,18) |
InChI Key |
VFRROHGUYIZJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1N)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with H₂O₂ and NaOH can lead to the formation of carboxamides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of other complex molecules . In biology and medicine, it is used in the development of new drugs and therapeutic agents due to its unique structural properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
- tert-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate (CAS: 2023003-35-0): Structure: Replaces the 4-amino group with a nitro group and substitutes cyclopentyl with a propyl chain. Properties: The nitro group is electron-withdrawing, reducing basicity compared to the amino group. Predicted pKa = 11.74 vs. ~8–9 for the amino analogue. Applications: Nitro groups are often intermediates for further functionalization (e.g., reduction to amines). The propyl chain may improve lipophilicity (logP ~2.5) relative to the cyclopentyl group .
- tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate: Structure: Extends the pyrazole to a pyrazolo[3,4-d]pyrimidine fused system, with additional chromenone and fluorophenyl substituents. Properties: Higher molecular weight (615.7 g/mol vs. ~265–300 g/mol for simpler pyrazoles) and melting point (163–166°C). The fluorinated aromatic rings enhance metabolic stability and binding affinity for hydrophobic enzyme pockets .
Cyclopentyl and Piperidine Derivatives
- tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0): Structure: Cyclopentyl ring with a hydroxyl group instead of the pyrazole-amino system. Properties: The hydroxyl group increases polarity (aqueous solubility ~50 mg/mL) compared to the amino-pyrazole derivative. Useful as a chiral building block for peptidomimetics .
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4) :
Bicyclic and Fluorinated Analogues
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) :
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) :
Data Table: Key Properties of Selected Analogues
*Estimated based on similar compounds.
Biological Activity
Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound that belongs to a class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.34 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a pyrazole ring substituted with an amino group and a cyclopentyl group. This unique combination enhances its selectivity for certain biological targets, particularly kinases involved in cancer pathways.
The compound has shown promising activity as an inhibitor of various kinases, which are critical in cancer signaling pathways. Specifically, it targets the epidermal growth factor receptor (EGFR) and its mutations associated with resistance to conventional therapies, such as the T790M mutation. Additionally, it may exhibit anti-inflammatory properties by acting on toll-like receptors (TLRs), indicating its potential utility in treating immune disorders.
Anti-Cancer Properties
Research has indicated that this compound exhibits significant anti-cancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines through the following mechanisms:
- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that leads to tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17. This is particularly relevant for conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Inhibition of Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
- Cytokine Release Assays : In vitro assays showed that the compound effectively reduced IL-17 and TNFα levels in LPS-treated macrophages, indicating strong anti-inflammatory potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Structure | Kinase inhibitor |
| Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure | Anti-inflammatory |
| Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Structure | Potential anti-cancer |
The unique structural features of this compound enhance its selectivity for specific kinases while minimizing off-target effects compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
